molecular formula C13H18BrFN2O B1528993 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine CAS No. 1704081-41-3

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

Cat. No. B1528993
CAS RN: 1704081-41-3
M. Wt: 317.2 g/mol
InChI Key: KUTPHUOSWXHTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine” is a chemical compound. It is similar to “1-(2-(4-broMo-2-fluorophenoxy)ethyl)piperidin-4-one” and “1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine” in structure .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine, as a chemical entity, finds applications primarily in the domain of chemical synthesis, serving as a building block for more complex molecular structures. Its relevance spans across various research areas, including the development of novel compounds with potential biological activities and the exploration of chemical reactions for synthesizing new materials.

  • Synthesis of Complex Compounds

    This compound is used in synthesizing unsymmetrical dinucleating ligands, which model the active site of type 3 copper proteins. Studies on such ligands offer insights into the structural factors influencing biological activities, particularly catecholase activity, critical in understanding enzymatic processes and designing enzyme mimics (Merkel et al., 2005).

  • Copper Complexes and Catalytic Activity

    The research also delves into the synthesis and characterization of dicopper(II) complexes derived from bromophenol-based ligands, including 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine derivatives. These complexes have been studied for their spectral, electrochemical, and magnetic properties, providing valuable data for understanding the mechanisms of catalytic activities and their applications in various chemical reactions (Amudha et al., 1999).

  • Electrochemical Studies

    Electrochemical fluorination of derivatives of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine has been explored, leading to the generation of perfluorinated compounds. These studies are critical in the field of material science, particularly for the development of new fluorinated materials with potential applications in pharmaceuticals, agrochemicals, and material sciences (Abe et al., 2001).

  • Derivatization and Analytical Applications

    The compound has found utility in the development of new derivatization reagents for the determination of steroids having a hydroxy group. These derivatization procedures coupled with analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are crucial for enhancing the detection sensitivity of bioactive molecules in complex biological matrices (Nishio et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the available literature. It might have similar mechanisms of action as related compounds .

properties

IUPAC Name

1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPHUOSWXHTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.